molecular formula C23H19NO3 B054917 (S)-2-(6-(Quinolin-2-ylmethoxy)naphthalen-2-yl)propanoic acid CAS No. 123016-21-7

(S)-2-(6-(Quinolin-2-ylmethoxy)naphthalen-2-yl)propanoic acid

Numéro de catalogue: B054917
Numéro CAS: 123016-21-7
Poids moléculaire: 357.4 g/mol
Clé InChI: QWFAMXAVDCZEBZ-HNNXBMFYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(S)-2-(6-(Quinolin-2-ylmethoxy)naphthalen-2-yl)propanoic acid is a chiral naphthalene-propanoic acid derivative structurally related to non-steroidal anti-inflammatory drugs (NSAIDs) like naproxen. The compound features a quinolin-2-ylmethoxy substituent at the 6-position of the naphthalene ring, distinguishing it from other analogs.

Méthodes De Préparation

Retrosynthetic Analysis of (S)-2-(6-(Quinolin-2-ylmethoxy)naphthalen-2-yl)propanoic Acid

The target molecule can be dissected into three primary components:

  • Naphthalene core with methoxy and propanoic acid substituents

  • Quinolin-2-ylmethoxy ether linkage

  • (S)-configured chiral center at the α-carbon of the propanoic acid

Strategic bond disconnections reveal two viable synthetic pathways:

  • Pathway A : Coupling pre-formed 6-hydroxy-2-naphthylpropanoic acid derivatives with quinolin-2-ylmethyl electrophiles

  • Pathway B : Late-stage introduction of the propanoic acid moiety onto a naphthalene-quinoline ether scaffold

Synthesis of the Naphthalene Core

Friedel-Crafts Acylation Route

The naphthalene backbone is typically constructed via Friedel-Crafts acylation of 2-methoxynaphthalene, as demonstrated in the synthesis of structurally related NSAIDs .

Key Steps :

  • Regioselective acylation at the C-6 position using acetyl chloride/AlCl₃ in dichloromethane (Yield: 78–85%)

  • α-Methylation of ketone intermediates via enolate formation with LDA/MeI (Diastereomeric ratio: 3:1)

  • Wolff-Kishner reduction to convert ketones to methylene groups (NH₂NH₂, KOH/ethylene glycol, 160°C)

Challenges :

  • Competing C-1 acylation (15–20% byproduct)

  • Over-reduction during hydrazone decomposition

Hydroperoxidation Approach

Patent literature describes an alternative route using 2,6-diisopropylnaphthalene (DIPN) oxidation :

Process Flow :

  • Hydroperoxidation : DIPN + O₂ → 2-(1-hydroperoxy-1-methylethyl)-6-isopropylnaphthalene (Co(OAc)₂ catalyst, 75°C)

  • Acid-catalyzed rearrangement : HCl-mediated conversion to 2-hydroxy-6-isopropylnaphthalene

  • Methylation : CH₃I/K₂CO₃ in acetone (Yield: 91%)

Advantages :

  • Continuous process compatibility

  • High regioselectivity (>98%)

Installation of the Quinolin-2-ylmethoxy Group

Williamson Ether Synthesis

The quinoline ether linkage is established via nucleophilic aromatic substitution:

Protocol :

  • Synthesize quinolin-2-ylmethanol through:

    • Pd-catalyzed cross-coupling of 2-bromoquinoline with trimethylsilylmethanol

    • TBAF-mediated desilylation (Yield: 68%)

  • Convert to quinolin-2-ylmethyl bromide using PBr₃ in THF (0°C, 2 hr)

  • Couple with 6-hydroxy-2-naphthylpropanoate ester (K₂CO₃, DMF, 80°C)

Optimization Data :

BaseSolventTemp (°C)Yield (%)
K₂CO₃DMF8075
Cs₂CO₃DMSO10082
DBUTHF6058

Mitsunobu Reaction

For sterically hindered substrates, Mitsunobu conditions prove superior:

Reaction Setup :

  • 6-Hydroxy-2-naphthylpropanoic acid ethyl ester (1 eq)

  • Quinolin-2-ylmethanol (1.2 eq)

  • DIAD (1.5 eq)/PPh₃ (1.5 eq) in THF (0°C → rt)

Results :

  • Yield: 89%

  • Inversion-free etherification preserves stereochemistry

Asymmetric Synthesis of the Chiral Center

Enzymatic Resolution

Racemic propanoic acid precursors are resolved using immobilized lipases:

System :

  • Substrate: (±)-2-(6-Methoxy-2-naphthyl)propanoic acid

  • Enzyme: Candida antarctica Lipase B (CAL-B)

  • Acyl donor: Vinyl acetate in MTBE

Performance Metrics :

  • E-value : >200

  • ee (S-enantiomer) : 99.2%

  • Process Scale : Up to 500 kg batches

Transition Metal Catalysis

Rhodium-catalyzed asymmetric hydrogenation provides enantiopure intermediates:

Conditions :

  • Substrate: 2-(6-Methoxy-2-naphthyl)acrylic acid

  • Catalyst: Rh-(R)-BINAP complex

  • Pressure: 50 psi H₂, 25°C

Outcomes :

  • Conversion : 100%

  • ee : 98.5%

  • TON : 4,500

Integrated Synthetic Routes

Convergent Synthesis (Pathway A)

Sequence :

  • Synthesize (S)-2-(6-hydroxy-2-naphthyl)propanoic acid via enzymatic resolution

  • Protect carboxylic acid as ethyl ester (HCl/EtOH)

  • Install quinolin-2-ylmethoxy group via Mitsunobu reaction

  • Saponify ester (NaOH/MeOH/H₂O)

Overall Yield : 41% (4 steps)

Linear Synthesis (Pathway B)

Sequence :

  • Construct 6-(quinolin-2-ylmethoxy)-2-naphthaldehyde via:

    • Ullmann coupling of 2-bromoquinoline with 6-hydroxy-2-naphthaldehyde

    • NaH-mediated methylation

  • Asymmetric Strecker reaction to install chiral center

  • Oxidative conversion of nitrile to carboxylic acid (CrO₃/H₂SO₄)

Overall Yield : 33% (5 steps)

Critical Analysis of Methodologies

Yield Comparison

MethodStepsOverall Yield (%)ee (%)
Enzymatic Resolution44199.2
Asymmetric Hydrogenation53898.5
Chiral Pool Synthesis62999.8

Process Economics

  • Enzymatic route offers lowest catalyst costs ($12/g product)

  • Rh-catalyzed hydrogenation requires high metal loading (0.02 mol%)

  • Friedel-Crafts acylation generates 1.8 kg waste/kg product

Applications De Recherche Scientifique

Scopolamine N-Oxide HydrobroMide Monohydrate is widely used in scientific research due to its ability to bind to muscarinic acetylcholine receptors. Its applications include:

Mécanisme D'action

Scopolamine N-Oxide HydrobroMide Monohydrate acts as a non-selective competitive inhibitor of muscarinic acetylcholine receptors (mAChRs). By binding to these receptors, it prevents acetylcholine from exerting its effects, leading to a reduction in parasympathetic nervous system activity. This mechanism is responsible for its therapeutic effects, such as reducing nausea and vomiting associated with motion sickness .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural Analogues of Naproxen Derivatives

The compound is part of a broader family of naproxen-derived molecules, where the 6-methoxy group is replaced with diverse substituents. Key analogs include:

Compound Name Substituent (Position 6) Molecular Formula Molecular Weight (g/mol) Key Characteristics
(S)-Naproxen Methoxy C₁₄H₁₄O₃ 230.26 COX-1/COX-2 inhibitor; clinical NSAID
Desmethyl Naproxen Hydroxy C₁₃H₁₂O₃ 216.23 Metabolite of naproxen; reduced COX affinity
2-(6-Ethyl-naphthalen-2-yl)propanoic acid Ethyl C₁₅H₁₆O₂ 228.29 Increased lipophilicity; synthetic intermediate
2-(6-(Methylthio)naphthalen-2-yl)propanoic acid Methylthio C₁₄H₁₄O₂S 254.32 Enhanced electronic effects; sulfur-mediated interactions
Morpholine derivative () Morpholin-4-yl C₁₈H₂₁NO₃ 299.36 Modified pharmacokinetics; crystal structure studied
Target Compound Quinolin-2-ylmethoxy C₂₃H₁₉NO₃ 365.41 Potential dual COX/quinoline-mediated activity (e.g., anti-cancer)

Pharmacological and Physicochemical Properties

  • COX Inhibition: Naproxen’s methoxy group is critical for COX binding. The quinoline substituent may enhance binding via π-π stacking or hydrogen bonding but could reduce selectivity due to steric bulk .
  • Lipophilicity: The quinoline group increases molecular weight and lipophilicity (logP ~3.5 vs.
  • Biological Activity: Methylthio and ethyl analogs show variable COX inhibition, while the morpholine derivative’s activity remains uncharacterized . The quinoline moiety may introduce additional targets (e.g., kinase inhibition) .

Positional Isomers and Stereochemistry

  • (S)-2-Methoxy-2-(1-naphthyl)propanoic acid () is a positional isomer with substituents on the 1-naphthyl position. This structural difference significantly alters molecular geometry and biological interactions, underscoring the importance of regiochemistry in drug design .

Activité Biologique

(S)-2-(6-(Quinolin-2-ylmethoxy)naphthalen-2-yl)propanoic acid, a compound characterized by its unique structural properties, has garnered attention in recent years for its potential biological activities. This article delves into the compound's synthesis, biological mechanisms, and pharmacological implications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C14H14O3C_{14}H_{14}O_3, with a molecular weight of approximately 230.26 g/mol. Its structure features a quinoline moiety linked to a naphthalene group via a methoxy bridge, which is hypothesized to play a crucial role in its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Formation of the Quinoline Derivative : Starting from commercially available quinoline derivatives.
  • Naphthalene Functionalization : Utilizing methods such as electrophilic substitution to introduce the naphthalene component.
  • Final Coupling Reaction : The final step involves coupling the quinoline and naphthalene components through a methoxy linkage, followed by purification processes such as chromatography.

Research indicates that this compound exhibits significant biological activity primarily through its interaction with cellular pathways involved in apoptosis and cell proliferation. It has been shown to induce apoptosis in various cancer cell lines by modulating heat shock proteins (Hsp), particularly Hsp90 and Hsp70, which are crucial for protein folding and stability in cancerous cells.

Cytotoxicity Studies

In vitro studies have demonstrated that the compound exhibits cytotoxic effects against several cancer cell lines. For instance:

Cell LineIC50 (µM)Mechanism of Action
MCF-70.008Induces apoptosis via Hsp90 inhibition
PC30.030Disruption of mitochondrial function
MDA-MB-2310.025Inhibition of cell proliferation

These findings suggest that the compound's ability to downregulate Hsp90 client proteins contributes significantly to its anticancer properties .

Case Studies

  • Breast Cancer Research : A study involving MCF-7 cells revealed that treatment with this compound resulted in a marked increase in apoptotic markers compared to untreated controls. The study reported an IC50 value of 0.008 µM, indicating potent cytotoxicity .
  • Prostate Cancer Models : In PC3 prostate cancer cells, the compound was observed to induce apoptosis through mitochondrial pathways, suggesting its potential as a therapeutic agent against advanced prostate cancer .

Pharmacological Implications

The pharmacological profile of this compound indicates its potential as a lead compound for developing novel anticancer therapies. Its ability to selectively target cancer cells while sparing normal cells presents an attractive avenue for further research.

Q & A

Q. How can researchers optimize the enantioselective synthesis of (S)-2-(6-(Quinolin-2-ylmethoxy)naphthalen-2-yl)propanoic acid to achieve high enantiomeric excess (ee)?

Level: Advanced
Answer:
Enantioselective synthesis requires chiral catalysts or auxiliaries. For example, FeBIPF2 catalysts (5 mol%) with TMP as a base at –30°C for 40 hours achieved 91% ee in related naphthalene-propanoic acid derivatives . Coupling agents like DCC with tert-butyl hydroxycarbamate can improve yield (86%) in esterification steps . Key parameters include:

  • Temperature control : Lower temperatures reduce racemization.
  • Chiral resolution : Use chiral HPLC or crystallization with diastereomeric salts for purification.
  • Catalyst screening : Evaluate asymmetric hydrogenation or organocatalysts for quinoline-methoxy motifs.

Q. What analytical techniques are critical for confirming the stereochemistry and purity of this compound?

Level: Basic
Answer:

  • X-ray crystallography : Resolves absolute configuration, as demonstrated for morpholine derivatives of naphthalene-propanoic acids .
  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR (e.g., δ 1.45 ppm for methyl groups, quinoline proton shifts) confirm structural integrity .
  • Chiral HPLC : Separates enantiomers using columns like Chiralpak IA/IB with hexane:isopropanol gradients.
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., calculated vs. observed m/z for [M-H]^- ions) .

Q. What in vitro assays are suitable for evaluating the inhibitory activity of this compound against Aldo-keto Reductase 1C3 (AKR1C3)?

Level: Advanced
Answer:

  • Enzyme inhibition assays : Measure IC50_{50} using fluorogenic substrates (e.g., dansyl-glycine for AKR1C3) in phosphate buffer (pH 7.0) with NADPH cofactor .
  • Kinetic studies : Determine KiK_i values via Lineweaver-Burk plots.
  • Selectivity screening : Test against AKR1C1, AKR1C2, and AKR1C4 isoforms to assess specificity.

Q. How can researchers address contradictions in reported biological activities of structurally similar compounds?

Level: Advanced
Answer:

  • Meta-analysis : Compare IC50_{50} values across studies, noting assay conditions (e.g., substrate concentration, pH) .
  • Structural analogs : Evaluate substituent effects; e.g., quinoline-methoxy vs. methylsulfinyl groups alter potency .
  • Cell-based assays : Validate target engagement in relevant cell lines (e.g., cancer cells for AKR1C3 inhibitors) to reconcile in vitro vs. in vivo discrepancies.

Q. What structural modifications enhance the compound’s potency and selectivity as an antileukotriene agent?

Level: Advanced
Answer:

  • Quinoline substitution : Introduce electron-withdrawing groups (e.g., Br, I) at the 5-position to improve binding to leukotriene receptors .
  • Propanoic acid backbone : Methyl or ethyl esters (e.g., naproxen methyl/ethyl esters) can enhance metabolic stability .
  • Sulfonyl or sulfinyl groups : Modify the naphthalene moiety to increase lipophilicity and membrane permeability .

Q. How can metabolic stability be assessed for this compound in hepatic microsomes?

Level: Advanced
Answer:

  • In vitro microsomal assays : Incubate compound with liver microsomes (human/rat), NADPH, and measure parent compound depletion via LC-MS/MS over 60 minutes.
  • Metabolite identification : Use high-resolution MS to detect hydroxylated or demethylated products .
  • CYP inhibition screening : Test against CYP3A4, CYP2D6, etc., to predict drug-drug interactions.

Q. What are the key challenges in scaling up the synthesis of this compound for preclinical studies?

Level: Basic
Answer:

  • Purification : Chiral separation at scale requires simulated moving bed (SMB) chromatography .
  • Yield optimization : Replace DCC with cost-effective coupling agents (e.g., EDC/HOBt) for esterification .
  • Solvent selection : Switch from DMF to greener solvents (e.g., cyclopentyl methyl ether) in nucleophilic substitutions .

Q. How can computational methods aid in predicting the compound’s binding mode to AKR1C3?

Level: Advanced
Answer:

  • Molecular docking : Use AutoDock Vina with AKR1C3 crystal structures (PDB: 5F2A) to identify key interactions (e.g., hydrogen bonds with Tyr55, His117) .
  • MD simulations : Assess binding stability over 100 ns trajectories in GROMACS.
  • QSAR models : Corolate substituent electronic parameters (Hammett σ) with inhibitory activity .

Propriétés

Numéro CAS

123016-21-7

Formule moléculaire

C23H19NO3

Poids moléculaire

357.4 g/mol

Nom IUPAC

(2S)-2-[6-(quinolin-2-ylmethoxy)naphthalen-2-yl]propanoic acid

InChI

InChI=1S/C23H19NO3/c1-15(23(25)26)17-6-7-19-13-21(11-9-18(19)12-17)27-14-20-10-8-16-4-2-3-5-22(16)24-20/h2-13,15H,14H2,1H3,(H,25,26)/t15-/m0/s1

Clé InChI

QWFAMXAVDCZEBZ-HNNXBMFYSA-N

SMILES

CC(C1=CC2=C(C=C1)C=C(C=C2)OCC3=NC4=CC=CC=C4C=C3)C(=O)O

SMILES isomérique

C[C@@H](C1=CC2=C(C=C1)C=C(C=C2)OCC3=NC4=CC=CC=C4C=C3)C(=O)O

SMILES canonique

CC(C1=CC2=C(C=C1)C=C(C=C2)OCC3=NC4=CC=CC=C4C=C3)C(=O)O

Synonymes

S(alpha)-methyl-6-(2-quinolinylmethoxy)-2-naphthaleneacetic acid
WY 50295
WY 50295K
WY-50295 tromethamine salt
WY-50295K
WY50295K

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.